molecular formula C10H20ClN3O3S B2498981 4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide CAS No. 2411284-49-4

4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide

Cat. No.: B2498981
CAS No.: 2411284-49-4
M. Wt: 297.8
InChI Key: FTEBCTGDOKCADE-UHFFFAOYSA-N
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Description

4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide is a complex organic compound with a unique structure that includes a diazepane ring, a sulfonamide group, and a chloropropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide typically involves multiple steps, starting with the preparation of the diazepane ring. The diazepane ring can be synthesized through the cyclization of appropriate amine precursors. The chloropropanoyl group is introduced via acylation reactions using 2-chloropropionyl chloride as a reagent . The sulfonamide group is then added through sulfonation reactions involving sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the diazepane ring and sulfonamide group makes it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

4-(2-chloropropanoyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClN3O3S/c1-9(11)10(15)13-5-4-6-14(8-7-13)18(16,17)12(2)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEBCTGDOKCADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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